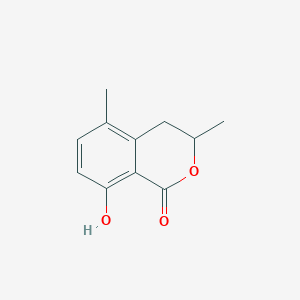
8-Hydroxy-3,5-dimethyl-3,4-dihydro-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylmellein is a naturally occurring polyketide compound belonging to the class of 3,4-dihydroisocoumarins. It is primarily produced by fungi, but can also be found in plants, insects, and bacteria.
Preparation Methods
5-Methylmellein can be synthesized through various methods. One common approach involves the isolation of the compound from fungal cultures. For instance, the fungus Didymobotryum rigidum has been used to produce 5-Methylmellein . The preparation process typically involves the following steps:
Cultivation: The fungus is cultivated in a suitable medium, such as potato dextrose agar or yeast malt sucrose broth.
Extraction: The culture broth is extracted using organic solvents like ethyl acetate.
Purification: The crude extract is purified using chromatographic techniques to isolate 5-Methylmellein.
Industrial production methods may involve large-scale fermentation processes, followed by extraction and purification steps to obtain the compound in significant quantities .
Chemical Reactions Analysis
5-Methylmellein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methylmellein has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and chemical transformations.
Biology: The compound is used to investigate fungal secondary metabolism and its regulation.
Medicine: 5-Methylmellein has shown potential as an inhibitor of fungal sirtuins and human monoamine oxidase A, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 5-Methylmellein involves its interaction with specific molecular targets. For instance, it inhibits fungal sirtuins, which are NAD±dependent histone deacetylases involved in regulating gene expression and secondary metabolism . In humans, 5-Methylmellein inhibits monoamine oxidase A, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can modulate neurotransmitter levels and has potential therapeutic implications for neuropsychiatric disorders .
Comparison with Similar Compounds
5-Methylmellein is structurally related to other melleins and 3,4-dihydroisocoumarins. Similar compounds include:
Mellein: The parent compound, which lacks the methyl group at the 5-position.
8-Methoxy-5-Methylmellein: A derivative with an additional methoxy group at the 8-position.
Hydrangenol: Another 3,4-dihydroisocoumarin with different substitution patterns.
Compared to these compounds, 5-Methylmellein exhibits unique biological activities, such as its potent inhibition of monoamine oxidase A and modulation of fungal secondary metabolism .
Properties
IUPAC Name |
8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETSBBYQOFXYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

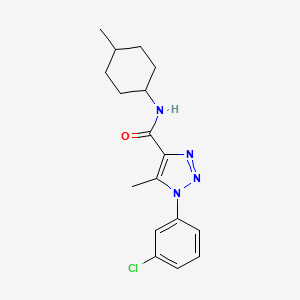
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
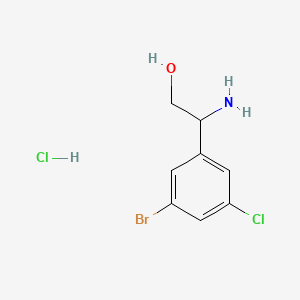
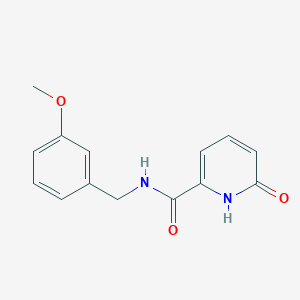
![Methyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156104.png)

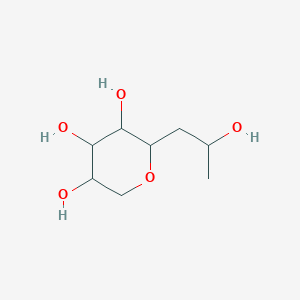
![sodium;2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one](/img/structure/B15156133.png)
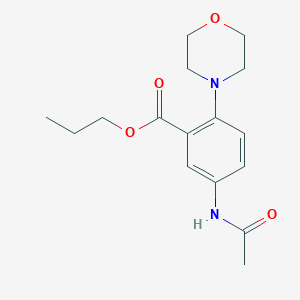
![3-[2-({4-Methyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B15156141.png)
![1-{2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15156143.png)
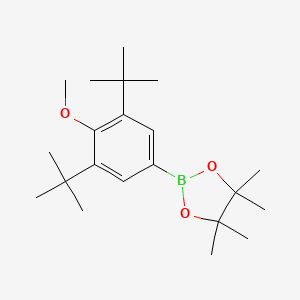
![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)
